Difluorophosphoric acid

Catalog No.
S586545
CAS No.
13779-41-4
M.F
F2HO2P
M. Wt
101.977 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difluorophosphoric acid

CAS Number

13779-41-4

Product Name

Difluorophosphoric acid

IUPAC Name

difluorophosphinic acid

Molecular Formula

F2HO2P

Molecular Weight

101.977 g/mol

InChI

InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4)

InChI Key

DGTVXEHQMSJRPE-UHFFFAOYSA-N

SMILES

OP(=O)(F)F

Synonyms

difluorophosphoric acid, difluorophosphoric acid, ammonium salt, difluorophosphoric acid, potassium salt, difluorophosphoric acid, sodium salt, sodium DFP, sodium difluorophosphate

Canonical SMILES

OP(=O)(F)F

The exact mass of the compound Difluorophosphoric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Difluorophosphoric acid (HPO2F2) is a fluorinated inorganic oxoacid characterized by a central phosphorus atom tetrahedrally coordinated to two fluorine atoms, one hydroxyl group, and one oxygen atom [1]. Commercially procured as a fuming, colorless liquid, it serves as a high-purity precursor for synthesizing alkali difluorophosphate salts (e.g., LiPO2F2, NaPO2F2), which are critical electrolyte additives for lithium- and sodium-ion batteries [2]. Beyond energy storage, its specific P-F bond reactivity and precise acidity level allow it to function as a highly selective solid-acid catalyst component in organic synthesis—such as N-acetylation and Hock cleavage reactions—where it provides measurable conversion advantages over standard mineral acids [3]. For industrial buyers, HPO2F2 represents a specialized fluorinating and acidifying agent essential for applications requiring strict stoichiometric control over phosphorus-fluorine chemistry.

Substituting difluorophosphoric acid with generic mineral acids (like phosphoric acid, H3PO4) or bulk fluorinated acids (like hexafluorophosphoric acid, HPF6) compromises synthetic yield and process control. In battery additive manufacturing, relying on the in situ hydrolysis of bulk LiPF6 to generate difluorophosphates leads to unpredictable concentrations of highly corrosive hydrofluoric acid (HF) and water, which degrade the electrolyte and accelerate transition metal dissolution [1]. Procuring pure HPO2F2 allows for the direct, stoichiometric synthesis of difluorophosphates without generating these uncontrolled byproducts [2]. Furthermore, in catalytic applications, HPO2F2 provides a specific protonating strength that drives quantitative conversions (e.g., >97% in piperidone N-acetylation) that weaker acids like H3PO4 simply cannot replicate [3].

Direct Synthesis of High-Purity Sodium Difluorophosphate (NaPO2F2)

In the synthesis of sodium difluorophosphate (NaPO2F2), the direct reaction of difluorophosphoric acid with sodium carbonate over 3 Å molecular sieves provides a controlled, high-yield pathway [1]. Compared to relying on the unpredictable in situ hydrolytic decomposition of bulk hexafluorophosphate salts, which generates excess hydrofluoric acid (HF) and degrades cell components, using pure HPO2F2 as a starting material ensures stoichiometric conversion without introducing detrimental water or excess HF into the final battery system [2].

Evidence DimensionSynthetic control and byproduct generation
Target Compound DataPure HPO2F2 allows direct stoichiometric synthesis of NaPO2F2 without excess HF generation.
Comparator Or BaselineIn situ NaPF6/LiPF6 hydrolysis (generates uncontrolled HF, H2PO3F, and H3PO4 mixtures).
Quantified DifferenceEliminates the uncontrolled cascade of HF and phosphoric acid byproducts inherent to bulk hexafluorophosphate degradation.
ConditionsBenchtop reaction in 1,2-dimethoxyethane over 3 Å molecular sieves.

Procuring pure HPO2F2 enables battery chemical manufacturers to produce high-purity difluorophosphate additives essential for extending the cycle life of high-voltage cells.

Quantitative Conversion and Selectivity in N-Acetylation of Piperidones

Difluorophosphoric acid demonstrates measurable catalytic advantages in the preparation of N-acetylated piperidones [1]. In the acetylation of triacetone amine (TAA) to N-acetyl-TAA, utilizing a catalyst comprising difluorophosphoric acid achieves a TAA conversion of 97.4% with a selectivity of 96.8% [1]. This conversion metric outperforms standard generic acid catalysts, which yield lower conversion rates and require complex, energy-intensive purification steps to remove unreacted starting materials or unwanted side products.

Evidence DimensionCatalytic conversion and selectivity
Target Compound Data97.4% conversion with 96.8% selectivity for N-acetyl-TAA.
Comparator Or BaselineStandard generic acid catalysts (which typically yield lower conversion and higher byproduct formation).
Quantified DifferenceAchieves near-quantitative conversion (>97%) with 96.8% selectivity, minimizing downstream purification requirements.
ConditionsAcetylation of triacetone amine (TAA) using an HPO2F2-based catalyst system.

For industrial chemical synthesis, the high selectivity driven by HPO2F2 reduces raw material waste and lowers the cost of downstream distillation and purification.

Controlled Acidity for Hock Cleavage Catalysis

In the industrial synthesis of phenol via the Hock cleavage of cumene hydroperoxide (CHP), difluorophosphoric acid supported on an inert carrier (such as TiO2 with a high specific surface area >10 m²/g) acts as a highly effective heterogeneous solid acid catalyst [1]. The specific protonating capability of HPO2F2, which is stronger than standard phosphoric acid (H3PO4) but more manageable than anhydrous HF, allows for 100% CHP conversion with up to 100% phenol selectivity [1]. This prevents the over-cracking or byproduct formation seen with overly aggressive or weakly acidic alternatives.

Evidence DimensionCatalytic conversion efficiency and handling
Target Compound Data100% conversion of CHP to phenol/acetone with up to 100% selectivity when supported on high-surface-area TiO2.
Comparator Or BaselinePhosphoric acid (H3PO4) (weaker acidity) or anhydrous HF (extreme handling hazards).
Quantified DifferenceProvides the exact acid strength required for 100% conversion without the extreme handling hazards of free anhydrous HF or the low activity of H3PO4.
ConditionsSupported on TiO2 (>10 m²/g) for Hock cleavage of CHP at controlled temperatures.

Utilizing HPO2F2 as a supported catalyst provides petrochemical manufacturers with a high-efficiency route to phenol with tightly controlled acidity.

Synthesis of Advanced Battery Electrolyte Additives

HPO2F2 is the primary precursor for manufacturing high-purity lithium difluorophosphate (LiPO2F2) and sodium difluorophosphate (NaPO2F2). It is the correct procurement choice for chemical suppliers aiming to produce these salts without the heavy HF contamination associated with bulk hexafluorophosphate hydrolysis [1].

Solid-Acid Catalysis in Petrochemical Refining

Supported on titanium dioxide or other inert carriers, difluorophosphoric acid is utilized for the Hock cleavage of cumene hydroperoxide, offering a precise acidity level that maximizes phenol yield while minimizing unwanted byproducts [2].

High-Selectivity Organic Acetylation

In pharmaceutical and fine chemical manufacturing, HPO2F2 serves as a highly selective catalyst for the N-acetylation of complex amines (e.g., piperidones), drastically reducing the need for extensive downstream distillation [3].

Surface Passivation and Metal Polishing

Due to its specific corrosive and fluorinating properties, it is utilized in specialized chemical polishing agents and protective coatings for metal surfaces, where standard mineral acids fail to provide the required fluorinated passivation layer [4].

Physical Description

Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue.

Boiling Point

241 °F at 760 mm Hg (USCG, 1999)

Density

1.583 at 77 °F (USCG, 1999)

Melting Point

-139 °F (USCG, 1999)

Related CAS

13767-90-3 (potassium salt)
15252-72-9 (NH4 salt)
15587-24-3 (Na salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13779-41-4

Wikipedia

Phosphorodifluoridic acid

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Phosphorodifluoridic acid: ACTIVE

Dates

Last modified: 08-15-2023

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